Faropenem

Descripción

This compound has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia.

This compound is a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Compared with imipenem, this compound has improved chemical stability and reduced central nervous system effects. In addition, this compound is resistant to hydrolysis by many beta-lactamases.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

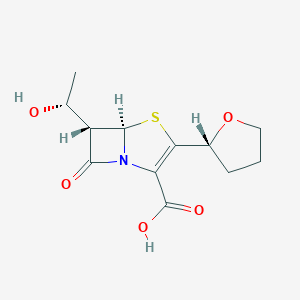

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGAKXAHAYOLDJ-FHZUQPTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046430 |

Source

|

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106560-14-9 |

Source

|

| Record name | Faropenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAROPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Faropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Faropenem Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem, a member of the penem subclass of β-lactam antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy stems from the targeted inhibition of essential bacterial enzymes, leading to the disruption of cell wall synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action against Gram-positive pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antibiotics. This compound is an orally bioavailable penem that demonstrates significant activity against common Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.[1][2] Like other β-lactam antibiotics, its primary mode of action is the interference with the synthesis of the bacterial cell wall, a structure vital for maintaining cellular integrity and viability.[3][4] This guide will dissect the core mechanism of this compound, from its molecular targets to the downstream consequences for the bacterial cell.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The bactericidal activity of this compound is initiated by its interaction with penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[5] These proteins play a crucial role in the final steps of peptidoglycan synthesis, the major component of the Gram-positive cell wall.

This compound's β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBPs. This structural similarity allows this compound to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. By inhibiting the transpeptidase activity of PBPs, this compound effectively blocks the cross-linking of peptidoglycan chains.

Binding Affinity and PBP Specificity

This compound demonstrates a high binding affinity for multiple high-molecular-weight PBPs in Gram-positive bacteria, which are the primary transpeptidases. In Staphylococcus aureus and Streptococcus pneumoniae, this compound exhibits a strong affinity for PBP1, followed by PBP3 and PBP2. This multi-target profile contributes to its potent bactericidal effect. The affinity for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity.

Downstream Cellular Effects

The inhibition of PBP function by this compound triggers a cascade of events that ultimately lead to bacterial cell death.

Inhibition of Peptidoglycan Synthesis and Defective Cell Wall Formation

The primary consequence of PBP inactivation is the cessation of peptidoglycan cross-linking. This disruption of the cell wall synthesis process results in a weakened and structurally compromised cell envelope. In the presence of this compound at sub-inhibitory concentrations (e.g., 1/8 to 1/4 of the MIC), morphological changes such as irregular septum formation in Staphylococcus aureus can be observed.

Cell Lysis and Bactericidal Action

The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death. At concentrations equal to or greater than the minimum inhibitory concentration (MIC), a significant number of lysed cells are observed. This bactericidal activity is a key characteristic of this compound.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.008 | |

| Streptococcus pneumoniae | Penicillin-Intermediate | - | 0.25 | |

| Streptococcus pneumoniae | Penicillin-Resistant | - | 1 | |

| Staphylococcus aureus | Methicillin-Susceptible | - | 0.12 | |

| Enterococcus faecalis | - | 1 | 8 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

PBP Binding Affinity (IC50)

The binding affinity of this compound to specific PBPs in Streptococcus pneumoniae is presented below.

| PBP Target | This compound IC50 (µg/mL) | Reference(s) |

| PBP1a | <0.015 | |

| PBP1b | 0.03 | |

| PBP2x | 2 | |

| PBP2a | 0.06 | |

| PBP2b | 0.03 | |

| PBP3 | 0.03 |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action Signaling Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Comparative in vitro activity of this compound and 11 other antimicrobial agents against 250 invasive Streptococcus pneumoniae isolates from France - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. This compound for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

An In-depth Technical Guide to the Synthesis of Faropenem and Its Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Faropenem, a potent penem antibiotic, and explores the development of its novel derivatives. Detailed experimental protocols for key synthetic steps are provided, along with a comparative analysis of the antibacterial activity of this compound and its analogues.

Core Synthesis of this compound Sodium

The synthesis of this compound typically commences from the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, commonly referred to as 4-AA. The synthetic route involves several key transformations: condensation with a sulfur-containing side chain, acylation, intramolecular Wittig cyclization to construct the penem nucleus, and subsequent deprotection steps to yield the active pharmaceutical ingredient.

Synthesis Pathway of this compound Sodium

The overall synthetic scheme for this compound sodium is depicted below.

Experimental Protocols

To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (28.7 g, 0.1 mol) in anhydrous tetrahydrofuran (100 ml), sodium sulfite (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol) are added.[1] A composite Lewis acid catalyst of anhydrous aluminum trichloride (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml) is then added, and the mixture is stirred at 40°C for 24 hours.[1] Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of 100 ml of saturated sodium bicarbonate solution. The tetrahydrofuran is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield Intermediate I as an oily substance.[1]

Intermediate I is dissolved in a suitable solvent and acylated with monoallyl oxalyl chloride in the presence of a base to yield the acylated thioester, Intermediate II.[2]

Intermediate II is dissolved in triethyl phosphite and heated to induce an intramolecular Wittig reaction, forming the penem ring system.[2] This reaction proceeds through a phosphorane intermediate (Intermediate III) which cyclizes to give the protected this compound allyl ester (Intermediate IV).

The hydroxyl protecting group (tert-butyldimethylsilyl) on Intermediate IV (73g) is removed. This can be achieved using ammonium bifluoride in a suitable solvent. The reaction mixture is stirred until the deprotection is complete, followed by an aqueous work-up and extraction with an organic solvent to yield the deprotected this compound allyl ester.

To a solution of this compound allyl ester (73 g, 0.224 mol) in dichloromethane (438 ml), triphenylphosphine (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g) are added successively. A 0.5M solution of sodium 2-ethylhexanoate in ethyl acetate (438 ml) is then added, and the mixture is stirred at room temperature for 1 hour. After the reaction is complete, water (15 ml) is added, and the mixture is stirred for 30 minutes. The resulting solid is collected by suction filtration. The solid is redissolved in 100 ml of water, treated with activated carbon (5 g) for 30 minutes, and filtered. The filtrate is added to 500 ml of acetone and allowed to crystallize, affording this compound sodium.

Quantitative Data for this compound Sodium Synthesis

| Step | Product | Starting Material | Key Reagents | Yield | Reference |

| 1 | Intermediate I | 4-AA (28.7g) | R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0g), AlCl3 (24g), BF3·OEt2 (10ml) | ~82% | |

| 6 | This compound Sodium | This compound Allyl Ester (73g) | Pd(PPh3)4 (6.5g), PPh3 (6.5g), Sodium 2-ethylhexanoate (0.5M solution) | 79% |

Synthesis of this compound Medoxomil

This compound medoxomil is the medoxomil ester prodrug of this compound, which enhances its oral bioavailability. It is synthesized from this compound sodium.

Synthesis Pathway of this compound Medoxomil

Experimental Protocol

This compound sodium is reacted with a 4-halomethyl-5-methyl-1,3-dioxol-2-one (e.g., 4-iodomethyl-5-methyl-1,3-dioxol-2-one) in an alkaline condition and a suitable solvent such as dimethylformamide (DMF). The reaction may be facilitated by a phase transfer catalyst and a reaction promoter containing iodine. The product, this compound medoxomil, is then isolated and purified.

Novel Derivatives of this compound

Research into novel derivatives of this compound primarily focuses on modifications at the C-2 position of the penem nucleus to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.

Logical Workflow for Derivative Development

C-2 Substituted Derivatives and Their Antibacterial Activity

A variety of novel penem derivatives with different substituents at the C-2 position have been synthesized and evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.

Table of Antibacterial Activity (MIC, µg/mL) of this compound and Novel Penem Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus (MSSA) | ≤0.06 - 1 | |

| Staphylococcus aureus (MRSA) | 0.5 - >128 | ||

| Streptococcus pneumoniae | ≤0.06 - 0.5 | ||

| Enterococcus faecalis | 2 - >128 | ||

| Escherichia coli | ≤0.06 - 8 | ||

| Klebsiella pneumoniae | ≤0.06 - 16 | ||

| Penem with 4-hydroxyprolinamide at C-2 | Staphylococcus aureus | 0.12-0.5 | |

| Escherichia coli | 0.5-2 | ||

| Pseudomonas aeruginosa | >128 | ||

| Penem with 1-prolinamide at C-2 | Staphylococcus aureus | 0.25-1 | |

| Escherichia coli | 1-4 | ||

| Pseudomonas aeruginosa | >128 | ||

| Penem with N-methyl-N-2-propionamide at C-2 | Staphylococcus aureus | 0.06-0.25 | |

| Escherichia coli | 0.25-1 | ||

| Pseudomonas aeruginosa | >128 |

Experimental Protocol for Antibacterial Activity Testing (MIC Determination)

The in vitro antibacterial activity of the synthesized compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to obtain the final inoculum concentration.

-

Preparation of Antibiotic Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in Mueller-Hinton broth in microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

The synthetic pathways to this compound and its prodrug, this compound medoxomil, are well-established, relying on key chemical transformations to construct the characteristic penem core. The exploration of novel derivatives, particularly through modification of the C-2 side chain, continues to be a promising avenue for the development of new antibacterial agents with improved efficacy and a broader spectrum of activity against resistant pathogens. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.

References

In Vitro Activity of Faropenem Against Key Respiratory Pathogens: A Technical Guide

An in-depth analysis of the in vitro efficacy of faropenem, a penem antibacterial agent, against prevalent respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This guide provides a comprehensive summary of minimum inhibitory concentration (MIC) data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow.

Introduction

This compound is a β-lactam antibiotic belonging to the penem class, which exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] this compound has demonstrated stability against a variety of β-lactamases, making it a subject of interest for treating respiratory tract infections, which are often caused by organisms with acquired resistance to other β-lactam agents.[1][2] This document synthesizes in vitro susceptibility data from multiple studies to provide a clear understanding of this compound's activity against key respiratory pathogens.

Data Presentation: In Vitro Susceptibility of Respiratory Pathogens to this compound

The following tables summarize the in vitro activity of this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, expressed as minimum inhibitory concentrations (MIC₅₀ and MIC₉₀ in µg/mL) and MIC ranges. The data is stratified by the susceptibility of the isolates to penicillin and their β-lactamase production status.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Penicillin Susceptibility | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Susceptible | 4,725 | - | 0.008 | ≤0.004 - 2 |

| Intermediate | 1,154 | - | 0.25 | ≤0.004 - 2 |

| Resistant | 493 | - | 1 | ≤0.004 - 2 |

| All Isolates | 1,543 | - | 0.5 | - |

Data compiled from multiple sources.

Table 2: In Vitro Activity of this compound against Haemophilus influenzae

| β-Lactamase Status | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| β-lactamase-positive | - | 0.5 | 1 | - |

| β-lactamase-negative | - | 0.5 | 1 | - |

| All Isolates | 2,614 | 0.5 | 1 | - |

Data compiled from multiple sources.

Table 3: In Vitro Activity of this compound against Moraxella catarrhalis

| β-Lactamase Status | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| β-lactamase-positive | 71 | - | 0.25 | - |

| β-lactamase-negative | 18 | - | <0.12 | - |

| All Isolates | 1,193 | 0.12 | 0.5 | - |

Data compiled from multiple sources.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The determination of minimum inhibitory concentrations (MICs) for this compound against respiratory pathogens is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Preparation of Materials

-

Antimicrobial Agent: this compound powder is reconstituted and serially diluted to achieve a range of concentrations for testing.

-

Growth Media: Specific media are used for each pathogen to ensure optimal growth:

-

Streptococcus pneumoniae: Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood.

-

Haemophilus influenzae: Haemophilus Test Medium (HTM).

-

Moraxella catarrhalis: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

-

Bacterial Inoculum: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Microdilution Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

Experimental Procedure

-

Serial Dilution: The antimicrobial agent is serially diluted in the broth medium across the wells of the 96-well plate to create a gradient of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The inoculated plates are incubated at 35°C for 20-24 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Quality Control

Quality control is performed using reference strains with known MIC values, such as Streptococcus pneumoniae ATCC 49619 and Haemophilus influenzae ATCC 49247, to ensure the accuracy and reproducibility of the testing procedure.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: this compound's mechanism of action.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination.

Conclusion

The in vitro data robustly supports the potent activity of this compound against key respiratory pathogens, including strains that exhibit resistance to other commonly used antibiotics such as penicillin. This compound demonstrates consistent and potent activity against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The standardized broth microdilution method provides a reliable and reproducible means of determining the susceptibility of these pathogens to this compound, guiding its potential clinical application in the treatment of respiratory tract infections. The continued surveillance of in vitro susceptibility remains crucial for monitoring resistance trends and ensuring the effective use of this compound in clinical practice.

References

Preclinical Oral Bioavailability of Faropenem Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem medoxomil, an orally administered prodrug of the penem antibiotic this compound, represents a significant advancement in the treatment of various bacterial infections. Its enhanced oral bioavailability compared to its parent compound, this compound sodium, has been a key area of investigation in preclinical and clinical development. This technical guide provides an in-depth overview of the preclinical studies that have defined the oral bioavailability and pharmacokinetic profile of this compound medoxomil in various animal models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this important antimicrobial agent.

This compound medoxomil is designed to overcome the poor oral absorption of this compound sodium. The addition of the medoxomil ester facilitates its absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed by esterases to release the active this compound moiety into the bloodstream.[1] This mechanism significantly improves the systemic exposure to the antibiotic, making it a viable oral therapeutic option.

Quantitative Analysis of Oral Bioavailability

Preclinical pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. In the case of this compound medoxomil, these studies have been instrumental in establishing its oral bioavailability and guiding dose selection for further clinical investigation. While comprehensive public data from oral administration studies in standard preclinical species such as rats and monkeys is limited in readily accessible literature, toxicokinetic data from a study in juvenile beagle dogs provides valuable insight into the compound's behavior after oral dosing.

Table 1: Toxicokinetic Parameters of this compound Medoxomil in Juvenile Beagle Dogs Following Oral Administration

| Dose (mg/kg/day) | Cmax (µg/mL) | Tmax (hr) | AUC (0-6h) (µg·hr/mL) |

| 100 | 10.1 ± 3.2 | 1.0 | 18.4 ± 4.6 |

| 300 | 25.9 ± 9.8 | 1.2 | 54.3 ± 18.5 |

| 600 | 48.5 ± 14.0 | 1.5 | 114.0 ± 33.4 |

| 1400 | 89.1 ± 25.8 | 1.8 | 221.0 ± 65.4 |

Data presented as mean ± standard deviation.

It is widely cited in review articles that the oral bioavailability of this compound medoxomil in humans is approximately 70-80%, a significant improvement over the 20-30% bioavailability of this compound sodium.[2] This substantial increase underscores the success of the prodrug strategy.

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and interpretation of scientific research. Below is a generalized methodology for assessing the oral bioavailability of a compound like this compound medoxomil in a preclinical setting, based on common practices in the field.

General Protocol for Oral Bioavailability Study in a Rodent Model (e.g., Rats)

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female

-

Weight: 200-250 g

-

Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

2. Dosing:

-

Formulation: this compound medoxomil is typically suspended in a vehicle suitable for oral gavage, such as a 0.5% solution of carboxymethyl cellulose.

-

Dose Administration: A single oral dose is administered via gavage.

-

Fasting: Animals are fasted overnight prior to dosing to ensure consistent gastric emptying.

3. Blood Sampling:

-

Time Points: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: Plasma concentrations of this compound (the active metabolite) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation before injection into the LC-MS/MS system.

5. Pharmacokinetic Analysis:

-

Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2: Elimination half-life.

-

-

Bioavailability (F%): To determine absolute oral bioavailability, a separate group of animals is administered an intravenous (IV) dose of this compound. The oral bioavailability is then calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Experimental Workflow for a Preclinical Oral Bioavailability Study

Caption: Workflow of a typical preclinical oral bioavailability study.

Logical Relationship of this compound Medoxomil Absorption and Activation

Caption: Absorption and metabolic activation of this compound medoxomil.

Conclusion

The available preclinical data, although not exhaustively detailed in publicly accessible literature for all standard animal models, strongly supports the enhanced oral bioavailability of this compound medoxomil. The prodrug strategy has proven to be highly effective, enabling the active this compound molecule to achieve therapeutic concentrations in the systemic circulation following oral administration. The provided experimental framework offers a foundational understanding of the methodologies employed to ascertain these critical pharmacokinetic parameters. For drug development professionals, a thorough understanding of these preclinical findings is essential for the design of robust clinical trials and the ultimate successful application of this compound medoxomil in treating bacterial infections. Further investigation into the original preclinical data submissions would provide a more granular understanding of the pharmacokinetics in a broader range of species.

References

An In-depth Technical Guide on the Binding Affinity of Faropenem to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam agents.[1][2] The primary targets of this compound are the penicillin-binding proteins (PBPs), a group of essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][3] The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent cell death.

The efficacy of this compound against a particular bacterial species is intrinsically linked to its binding affinity for the various PBPs expressed by that organism. This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs in key Gram-positive and Gram-negative bacteria, details the experimental methodologies used to determine these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: PBP Inhibition

Like other β-lactam antibiotics, the core mechanism of this compound involves its structural mimicry of the D-alanine-D-alanine moiety of the peptidoglycan precursor. This allows it to fit into the active site of PBPs. The strained β-lactam ring of this compound is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, halting the transpeptidation reaction necessary for peptidoglycan cross-linking.

Figure 1: Mechanism of PBP inhibition by this compound.

This compound Binding Affinity Data

The binding affinity of this compound to various PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: this compound IC50 Values (μg/mL) for PBPs in Streptococcus pneumoniae

| PBP | Penicillin-Susceptible Strains | Penicillin-Resistant Strains |

| PBP1A | <0.05 - 0.125 | 0.125 - 1 |

| PBP1B | <0.05 - 0.125 | 0.06 - 0.5 |

| PBP2X | 0.5 - 4 | 2 - >16 |

| PBP2A | <0.05 - 0.25 | 0.06 - 0.5 |

| PBP2B | <0.05 - 0.25 | 0.125 - 2 |

| PBP3 | <0.05 | <0.05 |

Data compiled from studies on various clinical isolates of S. pneumoniae. This compound generally exhibits a high binding affinity for most pneumococcal PBPs, with the notable exception of PBP2X, particularly in penicillin-resistant strains. However, this lower affinity for PBP2X does not appear to significantly impact the minimum inhibitory concentrations (MICs) of this compound against these strains.

Table 2: this compound PBP Binding Affinity in Other Bacterial Species

| Organism | PBP Target(s) with Highest Affinity | Observations |

| Staphylococcus aureus | PBP1, PBP3, PBP2 | High affinity for high-molecular-weight PBPs. |

| Escherichia coli | PBP2, PBP1A, PBP1B, PBP3, PBP4 | Preferential binding to PBP2. |

| Pseudomonas aeruginosa | PBP1c, PBP3 | Binding to PBP1b and PBP2 is lower compared to imipenem. High intrinsic resistance is attributed more to efflux pumps and outer membrane barrier than PBP affinity. |

| Proteus vulgaris | PBP4, PBP1A, PBP2, PBP3 | Highest affinity for PBP4. |

| Serratia marcescens | PBP2, PBP4 | Preferential binding to PBP2 and PBP4. |

Experimental Protocols: Determining PBP Binding Affinity

The most common method for determining the binding affinity of a β-lactam antibiotic to PBPs is a competitive binding assay. This assay measures the ability of the test antibiotic (e.g., this compound) to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs within bacterial cell membranes.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

-

Bacterial strains of interest are cultured in an appropriate medium to the mid-logarithmic growth phase.

-

Cells are harvested by centrifugation at 4°C.

-

The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Cells are resuspended in the same buffer and lysed using mechanical means such as sonication or a French press to release the cellular contents.

-

The lysate is subjected to low-speed centrifugation to remove intact cells and large debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes, which are rich in PBPs.

-

The membrane pellet is washed and resuspended in a suitable buffer and the total protein concentration is determined.

2. Competitive Binding Reaction:

-

In a microtiter plate or microcentrifuge tubes, a fixed amount of the prepared bacterial membrane protein is aliquoted.

-

Serial dilutions of this compound (or other test β-lactams) are added to the membranes. A control sample with no antibiotic is included.

-

The mixtures are pre-incubated for a specific duration (e.g., 15 minutes at 30°C) to allow the unlabeled antibiotic to bind to the PBPs.

-

A fixed, sub-saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, is added to all samples.

-

The reaction is incubated for an additional period (e.g., 30 minutes at 30°C) to allow the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.

-

The binding reaction is terminated by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).

3. Detection and Analysis:

-

The membrane proteins are denatured by heating and then separated based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is visualized using a fluorescence gel scanner to detect the bands corresponding to the PBPs labeled with Bocillin FL.

-

The fluorescence intensity of each PBP band is quantified using densitometry software.

-

The percentage of inhibition of Bocillin FL binding is calculated for each concentration of the test antibiotic relative to the control (no antibiotic).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Figure 2: Experimental workflow for determining PBP binding affinity.

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity by effectively targeting and inhibiting essential penicillin-binding proteins. It generally shows high affinity for the high-molecular-weight PBPs in a variety of Gram-positive and Gram-negative pathogens. While resistance mechanisms, such as altered PBP structures in S. pneumoniae or efflux systems in P. aeruginosa, can influence its efficacy, this compound's binding profile supports its clinical utility. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation of this compound and the development of new β-lactam antibiotics with optimized PBP targeting capabilities. The quantitative assessment of PBP binding affinity remains a cornerstone of antibacterial drug discovery and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Chemical Stability and Degradation Pathways of Faropenem: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a potent, orally bioavailable β-lactam antibiotic belonging to the penem class of antibacterial agents. Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains, makes it a valuable therapeutic option. The chemical stability of this compound, like other β-lactam antibiotics, is a critical factor influencing its shelf-life, formulation development, and clinical efficacy. Understanding its degradation pathways is essential for the development of stable pharmaceutical formulations and for the identification and control of potential impurities. This guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for stability testing, and illustrating the degradation mechanisms.

Chemical Stability of this compound

This compound's structure, which includes a fused β-lactam and thiazolidine ring system, confers a degree of chemical stability.[1] However, it remains susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and light.[2][3] The primary site of degradation is the strained β-lactam ring, the hydrolysis of which leads to a loss of antibacterial activity.[4][5]

Summary of Forced Degradation Studies

Forced degradation studies are crucial for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the quantitative data from various forced degradation studies performed on this compound.

| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 1N HCl | 48 hours | Not Specified | 10.2% | |

| 0.1N HCl | 4 hours | 70°C | Appreciable | ||

| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | Not Specified | 15.6% | |

| 0.01N NaOH | Not Specified | Not Specified | Highly Susceptible | ||

| Oxidative Degradation | 3% H₂O₂ | 4 hours | Not Specified | 12.8% | |

| Photolytic Degradation | UV radiation (254 nm) | 48 hours | Not Specified | 8.5% | |

| Thermal Degradation | Hot Air Oven | 24 hours | 100°C | 6.7% | |

| Dry Heat | Not Specified | 60°C | Follows first-order kinetics | ||

| Solid-State (Dry Air) | Elevated Temperature | Not Specified | Various | Follows first-order kinetics | |

| Solid-State (90.0% RH) | Elevated Temperature & Humidity | Not Specified | Various | Follows first-order kinetics |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for replicating stability studies and for the validation of analytical methods. The following protocols are based on procedures cited in the literature for inducing the degradation of this compound.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies of this compound.

Acid Hydrolysis

-

Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution.

-

Transfer an aliquot of the stock solution to a volumetric flask and add 1N hydrochloric acid (HCl).

-

Keep the solution for 48 hours at room temperature or reflux at 70°C for 4 hours with 0.1N HCl for accelerated degradation.

-

After the specified time, withdraw a sample and neutralize it with an equivalent concentration of sodium hydroxide (NaOH).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis

-

Prepare a stock solution of this compound as described for acid hydrolysis.

-

Transfer an aliquot of the stock solution to a volumetric flask and add 0.1N or 0.01N sodium hydroxide (NaOH).

-

Keep the solution at room temperature for 4 hours.

-

After the specified time, withdraw a sample and neutralize it with an equivalent concentration of hydrochloric acid (HCl).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

Prepare a stock solution of this compound.

-

Transfer an aliquot of the stock solution to a volumetric flask and add 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 4 hours.

-

After the specified time, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound to UV radiation at a wavelength of 254 nm for 48 hours.

-

A parallel sample should be kept in the dark to serve as a control.

-

After the exposure period, withdraw a sample and dilute it with the mobile phase for analysis.

Thermal Degradation

-

For degradation in solution, place a solution of this compound in a hot air oven maintained at 100°C for 24 hours.

-

For solid-state degradation, expose the powdered drug to dry heat at 60°C.

-

After the specified time, cool the sample to room temperature. If in solution, dilute it with the mobile phase. If in solid form, dissolve it in a suitable solvent and then dilute for analysis.

Degradation Pathways of this compound

The degradation of this compound proceeds through several pathways depending on the stress conditions applied. The primary mechanism involves the cleavage of the β-lactam ring, which is common to all β-lactam antibiotics.

Hydrolytic Degradation (Acidic and Alkaline)

Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide bond in the β-lactam ring. This results in the formation of a biologically inactive ring-opened product, Faropenemoic acid. The reaction is catalyzed by H⁺ in acidic conditions and OH⁻ in alkaline conditions, with the latter generally proceeding at a faster rate.

Caption: Hydrolytic degradation of this compound.

While the initial product is the ring-opened carboxylic acid, further degradation can occur, though specific structures of subsequent products are not well-documented in the literature for this compound.

Oxidative Degradation

Oxidative degradation of this compound can be induced by agents such as hydrogen peroxide. The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide. This oxidation can potentially occur with or without the opening of the β-lactam ring.

Caption: Proposed oxidative degradation pathway of this compound.

Thermal Degradation

Thermal stress can lead to the degradation of this compound, particularly in the solid state. A major thermal degradation impurity has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate. This structure suggests a more complex rearrangement beyond simple β-lactam ring opening.

Caption: Identified thermal degradation pathway of this compound.

Enzymatic Degradation

This compound is susceptible to hydrolysis by certain β-lactamase enzymes, particularly metallo-β-lactamases (MBLs). The enzymatic hydrolysis also proceeds via the cleavage of the β-lactam ring, leading to the formation of ring-opened products. Studies have shown that this can result in the formation of both imine and enamine tautomers. In some cases, further reaction of the tetrahydrofuran ring has been observed.

Caption: Enzymatic degradation pathway of this compound by β-lactamases.

Conclusion

This compound is a relatively stable oral penem antibiotic, but it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. The primary degradation pathway involves the cleavage of the β-lactam ring, leading to the loss of antibacterial activity. Understanding these degradation pathways and the conditions that promote them is critical for the development of stable pharmaceutical formulations of this compound. The use of validated stability-indicating analytical methods is essential to monitor the purity and potency of this compound in both bulk drug substance and finished drug products. Further research to fully characterize all degradation products and their potential toxicities would be beneficial for ensuring the safety and efficacy of this compound-containing medicines.

References

A Comparative Analysis of the Chemical Properties of Faropenem Sodium and Faropenem Medoxomil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Faropenem is a broad-spectrum, orally active β-lactam antibiotic of the penem class, notable for its resistance to hydrolysis by many β-lactamases.[1][2] It has been developed in two primary forms: this compound sodium, the active sodium salt, and this compound medoxomil, an ester prodrug designed to enhance oral bioavailability.[3][4] This technical guide provides a detailed comparative analysis of the chemical and physicochemical properties of these two forms, offering critical data for researchers and professionals in drug development. The key distinction lies in the esterification of this compound's carboxylic acid group to form this compound medoxomil, a modification that significantly improves its absorption profile.[5] Following absorption, the medoxomil ester is rapidly hydrolyzed in vivo to release the active this compound moiety. This document collates quantitative data, outlines generalized experimental methodologies, and visualizes key pathways to elucidate the fundamental differences that govern the stability, solubility, and biological activity of these two important compounds.

Chemical Structure and Identification

This compound's core structure is a penem, a bicyclic system featuring a fusion of β-lactam and thiazolidine rings. Its chiral tetrahydrofuran substituent at the C2 position is credited with improving its chemical stability and reducing central nervous system effects compared to earlier carbapenems like imipenem.

-

This compound Sodium: The monosodium salt of the active this compound free acid. It is the form that exerts antibacterial activity.

-

This compound Medoxomil: Also known as this compound daloxate, this is an ester prodrug. The carboxylic acid group of this compound is esterified with a medoxomil moiety ((5-methyl-2-oxo-1,3-dioxol-4-yl)methanol). This modification renders the molecule more lipophilic, enhancing its oral absorption.

The table below summarizes the core chemical identifiers for both compounds.

| Property | This compound Sodium | This compound Medoxomil |

| IUPAC Name | Sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

| CAS Number | 122547-49-3 | 141702-36-5 |

| Molecular Formula | C₁₂H₁₄NNaO₅S | C₁₇H₁₉NO₈S |

| Molecular Weight | 307.3 g/mol (Anhydrous) | 397.4 g/mol |

| Appearance | White to light yellow crystals or crystalline powder | Solid |

Physicochemical Properties: A Comparative Overview

The most significant chemical differences between this compound sodium and its medoxomil prodrug manifest in their physicochemical properties, particularly solubility and stability. These factors are paramount in determining formulation strategies and clinical utility.

Solubility Profile

The addition of the medoxomil ester drastically alters the molecule's polarity and, consequently, its solubility. This compound sodium, as a salt, is hydrophilic, whereas this compound medoxomil is lipophilic.

| Solvent/Medium | This compound Sodium | This compound Medoxomil |

| Water | Freely soluble; >20 mg/mL; 61 mg/mL | Insoluble (< 0.1 mg/mL); Predicted solubility of 1.18 mg/mL |

| Methanol | Freely soluble | Not Available |

| Ethanol (95%) | Slightly soluble | Not Available |

| DMSO | Soluble; ~5 mg/mL; 12 mg/mL | Soluble; ≥ 100 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL | Not Available |

| Dimethyl Formamide | ~1 mg/mL | Not Available |

Stability

Stability is a critical parameter for any pharmaceutical compound. Studies indicate that while the core penem structure has inherent stability advantages over some other β-lactams, both forms are susceptible to degradation under certain conditions.

-

This compound Sodium:

-

Temperature: Unstable at elevated temperatures (40°C and 60°C), showing a significant increase in impurities, and should be stored under cold conditions.

-

Humidity: The conventional tablet form shows decreased content and dissolution in high humidity environments.

-

Solution Stability: Aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.

-

Forced Degradation: Degrades under stress conditions including acid, alkali, and oxidation.

-

-

This compound Medoxomil:

-

General Stability: The molecule is designed for oral administration and possesses improved chemical stability compared to imipenem. This enhanced stability is attributed to the tetrahydrofuran substituent.

-

Pharmacokinetic Properties

The primary reason for developing this compound medoxomil was to overcome the poor oral absorption of this compound sodium. The data clearly reflects the success of this prodrug strategy.

| Parameter | This compound Sodium | This compound Medoxomil |

| Oral Bioavailability | 20-30% | 70-80%; (also reported as 72-84%) |

| Cmax (300 mg dose) | 6.2 mcg/mL | 13.8 mcg/mL |

| T₁/₂ (Half-life) | ~1 hour | ~1 hour (for the active this compound moiety post-hydrolysis) |

| Protein Binding | 90-95% | 90-95% (refers to the active this compound moiety) |

Bioactivation and Mechanism of Action

While their chemical properties and pharmacokinetics differ, their ultimate biological function converges on the same mechanism. This compound medoxomil must first be converted to this compound to become active.

Bioactivation of this compound Medoxomil

This compound medoxomil is an inactive prodrug that undergoes rapid in-vivo hydrolysis after absorption. This process, catalyzed by serum esterases, releases the active this compound acid.

Mechanism of Action of this compound

Once active, this compound functions like other β-lactam antibiotics. It targets Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes for the synthesis of the peptidoglycan cell wall. By inhibiting these proteins, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.

Generalized Experimental Protocols

While specific, detailed protocols from the cited literature are not fully available, this section provides generalized methodologies for assessing the key chemical properties discussed in this guide. These are intended to serve as a foundational reference for researchers.

Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound (this compound sodium or medoxomil) to a known volume of the desired solvent (e.g., water, DMSO, buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the resulting suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a precise aliquot of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

Protocol:

-

Acid/Base Hydrolysis: Dissolve the drug in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions and monitor over time at room or elevated temperature.

-

Oxidative Degradation: Expose the drug solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).

-

Thermal Degradation: Store the solid drug or its solution at elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the drug (solid or solution) to UV or fluorescent light.

-

-

Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Evaluation: The percentage of the remaining parent drug is calculated, and degradation products are identified and characterized, often using mass spectrometry (LC-MS).

Conclusion

The chemical and pharmacokinetic profiles of this compound sodium and this compound medoxomil are distinctly different, reflecting their specific roles in drug delivery and action. This compound sodium is the water-soluble, active antibacterial agent, but its utility as an oral drug is limited by poor bioavailability. The development of this compound medoxomil, a lipophilic ester prodrug, masterfully overcomes this limitation. By masking the polar carboxylic acid group, the medoxomil form achieves significantly higher oral absorption before being efficiently converted back to the active this compound moiety in the bloodstream. This guide highlights that while this compound sodium is less stable in solution and under thermal stress, the prodrug strategy of this compound medoxomil provides a more effective means of oral administration, delivering higher systemic concentrations of the active antibiotic. Understanding these fundamental differences is crucial for the formulation, development, and clinical application of this important penem antibiotic.

References

Pharmacokinetics of Faropenem Across Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of faropenem, a broad-spectrum oral penem antibiotic, across various preclinical animal models. The data presented herein is crucial for the interpretation of efficacy and safety studies, and for the extrapolation of pharmacokinetic/pharmacodynamic (PK/PD) parameters to human clinical trials. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes experimental workflows to facilitate a deeper understanding of this compound's disposition in different biological systems.

Executive Summary

This compound exhibits variable pharmacokinetic profiles across different animal species, influenced by the route of administration and the specific formulation used (this compound sodium or the prodrug this compound medoxomil). This guide consolidates available data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) in mice, dogs, rats, and monkeys. The information presented is intended to serve as a valuable resource for researchers involved in the development and evaluation of this important antimicrobial agent.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in various animal models. Direct comparison between studies should be made with caution due to differences in drug formulation, administration routes, and analytical methodologies.

Table 1: Pharmacokinetics of this compound Sodium in Mice (Intraperitoneal Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |

| 2.5 | 4.87 | 0.083 | 1.16 | 0.15 |

| 10 | 22.6 | 0.083 | 4.80 | 0.26 |

| 11.7 | 16.7 | 0.083 | 5.24 | 0.15 |

| 40 | 71.1 | 0.083 | 22.1 | 0.19 |

| 160 | 234 | 0.083 | 66.2 | 0.53 |

Data sourced from a study in female BALB/c mice.[1]

Table 2: Urinary Pharmacokinetics of this compound in Dogs (Oral Administration)

| Dose (mg/kg) | Mean Urinary Concentration (0-4h) (µg/mL) | Mean Urinary Concentration (4-8h) (µg/mL) | Mean Urinary Concentration (8-12h) (µg/mL) | Cumulative Urinary Excretion (12h) (%) |

| 5 | 584 ± 263 | 246 ± 88 | 23 ± 5.2 | 35.5 ± 7.2 |

Data from a study in healthy beagle dogs. Urinary concentrations are presented as mean ± standard error.[2]

Table 3: Oral Bioavailability of this compound Medoxomil

| Animal Model | Bioavailability (%) |

| General (proposed) | 70-80[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the typical experimental designs employed in the assessment of this compound pharmacokinetics in various animal models.

Murine Pharmacokinetic Studies (Intraperitoneal)

-

Animal Model: Female BALB/c mice.[1]

-

Drug Formulation: this compound sodium dissolved in saline for injection.

-

Dosing: Single intraperitoneal (i.p.) administration of doses ranging from 2.5 to 160 mg/kg.

-

Sample Collection: Blood samples were collected at 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours post-administration from groups of three mice per time point. Plasma was separated and stored at -70°C.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Canine Urinary Pharmacokinetic Studies (Oral)

-

Animal Model: Healthy beagle dogs (4 male, 2 female).

-

Drug Formulation: Oral administration of this compound.

-

Dosing: A single oral dose of 5 mg/kg.

-

Sample Collection: Urine samples were collected at 4-hour intervals for the first 12 hours after administration.

-

Bioanalysis: Urinary concentrations of this compound were measured by a liquid chromatography-mass spectrometry (LC-MS) assay. Cephalexin was used as an internal standard. The samples were deproteinized with methanol, centrifuged, and the supernatant was diluted for analysis.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for pharmacokinetic studies.

Discussion

The available data indicate that this compound is rapidly absorbed and eliminated in mice following intraperitoneal administration. The dose-proportional increase in Cmax and AUC suggests linear pharmacokinetics within the tested dose range in this species. In dogs, a significant portion of orally administered this compound is excreted in the urine, with high concentrations achieved in the early hours post-administration, suggesting its potential utility in treating urinary tract infections.

A notable gap in the current publicly available literature is the lack of comprehensive plasma pharmacokinetic data for this compound in rats, monkeys, and rabbits, particularly following both oral and intravenous administration. Such data is critical for determining absolute bioavailability and for making more robust interspecies comparisons. The development of the prodrug, this compound medoxomil, has been shown to significantly improve oral bioavailability.

Furthermore, this compound has demonstrated stability against a wide range of beta-lactamases, a key characteristic for its efficacy against resistant bacterial strains. This stability is a critical factor in its mechanism of action and therapeutic potential.

Conclusion

This technical guide provides a consolidated view of the pharmacokinetics of this compound in various preclinical animal models. While significant data exists for mice and dogs, further research is warranted to fully characterize the pharmacokinetic profile of this compound in other relevant species, such as rats and non-human primates. A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound across different animal models is paramount for its successful clinical development and application. The experimental protocols and workflows detailed herein offer a foundational framework for designing future preclinical pharmacokinetic studies.

References

Early In Vitro Efficacy of Faropenem Against Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early in vitro studies investigating the activity of faropenem, an oral penem antibiotic, against members of the Enterobacteriaceae family. This document synthesizes key quantitative data, details experimental methodologies, and visualizes essential processes to support research and development in antimicrobial chemotherapy.

Introduction

This compound is a β-lactam antibiotic belonging to the penem class, distinguished by its broad spectrum of activity against a variety of bacterial pathogens.[1] Its mechanism of action, similar to other β-lactam agents, involves the inhibition of bacterial cell wall synthesis.[1][2] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] The disruption of this process leads to a compromised cell wall and, ultimately, bacterial cell lysis. A key characteristic of this compound is its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a significant cause of resistance to many cephalosporins.

In Vitro Susceptibility of Enterobacteriaceae to this compound

Early in vitro studies consistently demonstrated this compound's potent activity against a wide range of Enterobacteriaceae isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing insights into the susceptibility of various species.

Table 1: In Vitro Activity of this compound against Various Enterobacteriaceae Species

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| Escherichia coli | 54 (ESBL-producing) | 1 | 2 | ≤1 to >2 | |

| Escherichia coli | Not Specified | 0.5 | 1-2 | Not Specified | |

| Klebsiella pneumoniae | 9 (ESBL-producing) | 1 | 2 | ≤1 to >2 | |

| Klebsiella pneumoniae | Not Specified | 0.5 | 1-2 | Not Specified | |

| Klebsiella oxytoca | Not Specified | 0.5 | 1-2 | Not Specified | |

| Citrobacter freundii | Not Specified | 2-4 (derepressed AmpC) | Not Specified | Not Specified | |

| Citrobacter koseri | Not Specified | 0.5 | 1-2 | Not Specified | |

| Enterobacter spp. | Not Specified | 2-4 (derepressed AmpC/ESBL) | 4-32 | 0.5-16 | |

| Serratia spp. | Not Specified | 8-16 (derepressed AmpC) | 32 | Not Specified | |

| Proteus spp. | Not Specified | 2-8 | 4-32 | Not Specified | |

| Morganella morganii | Not Specified | 2-8 | 4-32 | Not Specified | |

| Providencia spp. | Not Specified | 2-8 | 4-32 | Not Specified |

Table 2: Modal MICs of this compound against Cephalosporin-Resistant Enterobacteriaceae

| Organism and Resistance Mechanism | Modal MIC (mg/L) | Reference(s) |

| E. coli or Klebsiella spp. with CTX-M or non-CTX-M ESBLs or high-level AmpC | 0.5-1 | |

| Enterobacter and Citrobacter spp. with ESBLs or derepressed AmpC | 2-4 | |

| AmpC-derepressed Serratia spp. | 8-16 |

Experimental Protocols

The following sections detail the methodologies employed in early in vitro studies to determine the susceptibility of Enterobacteriaceae to this compound.

Antimicrobial Agent Preparation

This compound stock solutions were typically prepared from standard laboratory powder.

-

Solvent: this compound sodium salt is soluble in aqueous buffers like phosphate-buffered saline (PBS) at a pH of 7.2 (approximately 10 mg/mL). It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO).

-

Preparation: A stock solution is created by dissolving the this compound powder in the chosen solvent. For biological experiments, further dilutions are made in aqueous buffers or isotonic saline to achieve the desired concentrations.

-

Storage: Aqueous solutions of this compound are not recommended to be stored for more than one day to ensure stability and potency.

Bacterial Isolates and Quality Control

-

Bacterial Strains: Studies utilized a combination of clinical isolates collected from various medical centers and well-characterized reference strains. For quality control, standard American Type Culture Collection (ATCC) strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603 were commonly used to ensure the accuracy and reproducibility of the susceptibility testing methods.

-

Culture Conditions: Bacteria were typically grown on appropriate agar plates, and for inoculum preparation, colonies were transferred to a broth medium such as Iso-Sensitest broth.

Susceptibility Testing Methods

The determination of MICs was primarily conducted using the agar dilution method as standardized by the British Society for Antimicrobial Chemotherapy (BSAC) or the broth microdilution method following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

-

Media Preparation: Iso-Sensitest agar or a comparable medium is prepared according to the manufacturer's instructions. For some fastidious organisms, the media may be supplemented with blood. The molten agar is poured into sterile Petri dishes to a depth of 4 ± 0.5 mm.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending four to five morphologically similar colonies in a suitable broth. The broth is incubated with shaking at 35-37°C until the turbidity matches or exceeds a 0.5 McFarland standard.

-

Inoculation: The agar plates containing the different concentrations of this compound are inoculated with the prepared bacterial suspensions.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.

This method utilizes microtiter plates with wells containing serial dilutions of the antimicrobial agent in a broth medium.

-

Plate Preparation: Microtiter plates are prepared with twofold serial dilutions of this compound in a suitable broth medium, such as Mueller-Hinton broth.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the susceptibility testing methods described.

References

- 1. Quality Control for β-Lactam Susceptibility Testing with a Well-Defined Collection of Enterobacteriaceae and Pseudomonas aeruginosa Strains in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

The Discovery and Initial Development of Faropenem: A Technical Overview

Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem class of β-lactams. Its development marked a significant advancement in the search for oral antibiotics with a wide range of activity, including against many β-lactamase-producing bacteria. This guide details the initial discovery, synthesis, mechanism of action, and early clinical evaluation of this compound, tailored for researchers and professionals in drug development.

Discovery and Lineage

This compound was developed by Daiichi Asubio Pharma.[1][2] It shares structural similarities with both penicillins and cephalosporins, as well as the carbapenem class of antibiotics.[3][4] A key structural feature is the chiral tetrahydrofuran substituent at the C2 position, which enhances its chemical stability and is associated with a reduced potential for central nervous system effects compared to imipenem.[5] To improve its oral bioavailability, a prodrug form, this compound medoxomil (also known as this compound daloxate), was developed. This ester prodrug is readily hydrolyzed in the body to release the active this compound moiety. The sodium salt, this compound sodium, was first marketed in Japan in 1997.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While several synthetic routes have been reported, a common strategy involves the condensation of a protected azetidinone core with a tetrahydrofuran-containing side chain, followed by cyclization and deprotection steps.

Experimental Protocol: Representative Synthesis of this compound

A general synthetic pathway for this compound can be outlined as follows:

-

Condensation: (3R, 4R)-3-[(R)-1-tert-butyl dimethyl silyloxyethyl]-4-acetoxyazetidin-2-one serves as a key starting material. This is condensed with R-(+)-thiotetrahydrofuryl-2-formic acid, often catalyzed by a zinc halide, to form an intermediate where the tetrahydrofuranoylthio group is attached at the C4 position of the azetidinone ring.

-

Acylation: The resulting intermediate undergoes an acylation reaction at the nitrogen of the azetidinone ring with an oxalyl chloride derivative, such as monoallyl oxalyl chloride or tert-butoxyoxalyl chloride, in the presence of a base like triethylamine or pyridine.

-

Intramolecular Cyclization: The acylated product is then subjected to an intramolecular Wittig or Wittig-Horner reaction. This is typically achieved by treatment with a phosphite, such as triethyl phosphite, in a high-boiling solvent like xylene or toluene, which leads to the formation of the penem ring structure.

-

Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are removed. For instance, the silyl protecting group on the hydroxyethyl side chain can be removed using tetrabutylammonium fluoride. The allyl ester protecting the carboxyl group can be cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like sodium 2-ethylhexanoate.

-

Salt Formation and Isolation: The final step involves the formation of the desired salt, typically the sodium salt, which can then be isolated and purified.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Experimental Protocol: Determination of Mechanism of Action

The mechanism of action of β-lactam antibiotics is typically elucidated through a combination of the following methods:

-

Penicillin-Binding Protein (PBP) Affinity Assays: These experiments measure the binding affinity of the antibiotic to the various PBPs of a target bacterium. Bacterial membranes are prepared and incubated with radiolabeled penicillin. The displacement of the radiolabeled penicillin by increasing concentrations of the test antibiotic (this compound) is then measured to determine its affinity for different PBPs.

-